Scientific Field: Organic Chemistry
Summary of Application: This compound is used as a reagent in the base-catalyzed alkylation of p-tert-butylcalix arene.
Scientific Field: Biochemistry / Medical Imaging
Summary of Application: This compound is used in the synthesis of a Gd3+ diethylenetriaminepentaacetic acid bisamide complex, which is a Zn2±sensitive magnetic resonance imaging (MRI) contrast agent.
2-(Chloromethyl)-4-methoxypyridine hydrochloride is a chemical compound with the molecular formula and a molecular weight of 222.11 g/mol. This compound features a pyridine ring substituted with a chloromethyl group and a methoxy group, making it an important intermediate in organic synthesis. The compound is primarily available in solid form and is typically stored under inert conditions at temperatures between 2°C and 8°C to maintain its stability and purity .
2-(Chloromethyl)-4-methoxypyridine hydrochloride exhibits notable biological activities, particularly in pharmacological contexts. It has been reported to cause skin irritation and serious eye damage, indicating its potential toxicity . Furthermore, its derivatives are explored for their therapeutic properties, particularly in treating ulcers, as they may exhibit ulcerative therapeutic activities .
The synthesis of 2-(Chloromethyl)-4-methoxypyridine hydrochloride can be achieved through several methods:
This compound finds applications in several fields:
Studies on the interactions of 2-(Chloromethyl)-4-methoxypyridine hydrochloride with other compounds are crucial for understanding its potential pharmacological effects. Interaction studies often focus on:
Several compounds share structural similarities with 2-(Chloromethyl)-4-methoxypyridine hydrochloride. Here are some notable examples:
The uniqueness of 2-(Chloromethyl)-4-methoxypyridine hydrochloride lies in its specific combination of functional groups that facilitate distinct reactivity patterns and biological activities compared to similar compounds. Its chloromethyl group enhances its electrophilicity, making it particularly useful in nucleophilic substitution reactions.
Corrosive;Irritant